molecular formula C12H21NO2 B13318963 2-(6-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethan-1-one

2-(6-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethan-1-one

Katalognummer: B13318963
Molekulargewicht: 211.30 g/mol
InChI-Schlüssel: ZVYDPEHPTRXARU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(6-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethan-1-one is an organic compound that features a piperidine ring substituted with a methyl group and an oxolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Methylation: The piperidine ring is then methylated using a methylating agent like methyl iodide in the presence of a base.

    Formation of the Oxolane Ring: The oxolane ring can be introduced through a cyclization reaction involving a diol precursor.

    Coupling Reaction: The final step involves coupling the methylpiperidine and oxolane rings through a suitable linker, often using a carbonyl compound and a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form N-oxides.

    Reduction: Reduction reactions can be used to modify the carbonyl group, potentially converting it to an alcohol.

    Substitution: The compound can undergo substitution reactions, especially at the methyl group or the oxolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Halogenated derivatives of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemistry: Studied for its interactions with biological macromolecules.

Medicine

    Therapeutics: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(6-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethan-1-one would depend on its specific application. In pharmacology, it might interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(6-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.

    2-(6-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethanal: Similar structure but with an aldehyde group instead of a ketone.

Uniqueness

2-(6-Methylpiperidin-2-yl)-1-(oxolan-2-yl)ethan-1-one is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C12H21NO2

Molekulargewicht

211.30 g/mol

IUPAC-Name

2-(6-methylpiperidin-2-yl)-1-(oxolan-2-yl)ethanone

InChI

InChI=1S/C12H21NO2/c1-9-4-2-5-10(13-9)8-11(14)12-6-3-7-15-12/h9-10,12-13H,2-8H2,1H3

InChI-Schlüssel

ZVYDPEHPTRXARU-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC(N1)CC(=O)C2CCCO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.